2-(Butylamino)-2-oxoethyl (4-chlorophenyl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

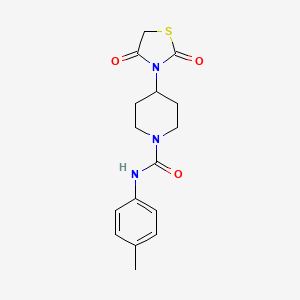

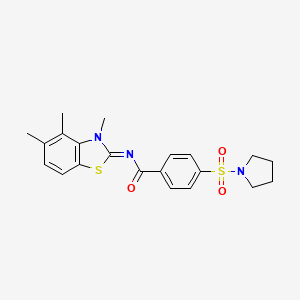

The compound “2-(Butylamino)-2-oxoethyl (4-chlorophenyl)acetate” is an organic compound containing functional groups such as an ester, a ketone, and an amine . It also contains a chlorophenyl group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would likely include a 4-chlorophenyl group attached to an acetate group via an ester linkage . The butylamino group and the oxoethyl group would be attached to the other end of the acetate .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions due to the presence of reactive functional groups. For instance, the ester group could undergo hydrolysis, the amine group could participate in condensation reactions, and the ketone could undergo reduction or condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, the presence of polar functional groups like the ester and the amine would likely make it polar and potentially soluble in polar solvents . Its melting and boiling points would depend on the strength of the intermolecular forces, which in turn depend on the molecular structure .科学的研究の応用

Photochemical Generation and Reactivity Studies on the photochemistry of aromatic halides, such as 4-chlorophenol, have shown that they can undergo reductive dehalogenation and add to π nucleophiles, leading to arylated products. This reactivity can be harnessed in the synthesis of complex organic molecules and materials (Protti, Fagnoni, Mella, & Albini, 2004).

Degradation Studies Research on the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) under methanogenic conditions reveals the role of acetate as an electron donor, promoting the degradation process. This highlights the potential environmental applications in the remediation of soil and water contaminated with chlorophenyl compounds (Yang, Xu, Dai, Wang, Shi, & Guo, 2017).

Herbicide and Plant Growth Regulation The synthesis and application of ionic liquids containing (2,4-dichlorophenoxy)acetate anion for use as herbicides and plant growth regulators have been studied. These ionic liquids exhibited higher biological activity than traditional herbicides and growth regulators, indicating potential agricultural applications (Pernak, Niemczak, Materna, Marcinkowska, & Praczyk, 2013).

Electrochemical Studies Electrochemical studies of stable N-alkoxyarylaminyl radicals, including those derived from 4-chlorophenyl compounds, have been conducted. These studies provide insights into the electronic properties and stability of these radicals, which are relevant for the development of novel materials and catalysts (Miura & Muranaka, 2006).

作用機序

The mechanism of action of this compound is not known without specific context. If it’s intended for use as a drug, the mechanism would depend on the specific biological target. If it’s intended for use in a chemical reaction, the mechanism would depend on the reaction conditions and other reactants .

将来の方向性

特性

IUPAC Name |

[2-(butylamino)-2-oxoethyl] 2-(4-chlorophenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO3/c1-2-3-8-16-13(17)10-19-14(18)9-11-4-6-12(15)7-5-11/h4-7H,2-3,8-10H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINQGJVCUYBSGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)COC(=O)CC1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[(2-Methyl-1H-indol-3-yl)sulfanyl]ethyl]prop-2-enamide](/img/structure/B2982315.png)

![2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2982324.png)

![(E)-1'-(3-(furan-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2982325.png)

![1-[4-(6-Chloropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2982327.png)

![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazine-1-carboxylate](/img/structure/B2982328.png)